molecular formula C16H26N4O11 B607347 Epitalon acetate CAS No. 307297-40-1

Epitalon acetate

Cat. No.: B607347
CAS No.: 307297-40-1
M. Wt: 450.4
InChI Key: JZJOFRXDMYAPDF-WQYNNSOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epitalon acetate is a synthetic peptide known for its potential anti-aging properties. It is a tetrapeptide with the amino acid sequence alanine-glutamic acid-aspartic acid-glycine. This compound was identified as the active component of a bovine pineal gland extract called epithalamin. This compound has gained attention for its ability to activate telomerase, an enzyme that elongates telomeres, thereby potentially extending the lifespan of cells .

Mechanism of Action

Target of Action

Epitalon Acetate, also known as Epithalon or Epithalone, is a synthetic version of the tetrapeptide Epithalamin . Its primary target is telomerase , a natural enzyme that helps cells reproduce telomeres, the protective parts of our DNA . This allows the replication of our DNA so the body can grow new cells and rejuvenate old ones .

Mode of Action

This compound regulates the cell cycle through the up-regulation of telomerase activity . By upregulating telomerase activity, it allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres . This process is fundamentally involved in the aging process .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to exert an antioxidant effect , which is implicated in the slowing of the aging process because cytotoxicity due to reactive oxygen species can lead to damaging DNA, leading to cellular death and/or mutations leading to the formation of cancerous cells . It also plays a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .

Pharmacokinetics

It is known that the n-acetylation of epitalon provides several advantages: increased stability, improved solubility, better bioavailability, altered affinity for specific receptors, and reduced likelihood of eliciting an immune response . These properties make N-Acetyl Epitalon more commonly used for nasal or oral administration .

Result of Action

This compound has a vast amount of effects on the body. It has been shown to have distinctive anti-aging and anti-tumor activity across many animal and human studies . It has also been reported to show significant anti-tumor effects in breast and colorectal cancer by inhibiting carcinogenic receptor expression and attenuation of metastasis . Furthermore, it has been reported to play a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .

Action Environment

It is known that epitalon acts as an antioxidant and increases the resistance to stress This suggests that environmental factors that increase oxidative stress could potentially influence the action, efficacy, and stability of this compound

Biochemical Analysis

Biochemical Properties

Epitalon acetate plays a crucial role in biochemical reactions. It induces telomere elongation via increased telomerase activity in human somatic cells . This has implications for cell health, longevity, and potentially even age-related diseases . It also stimulates melatonin production, helping to regulate sleep cycles .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing telomere elongation, which allows cells to maintain their health and longevity . It also appears to inhibit the synthesis of the MMP9 protein in aging skin fibroblasts .

Molecular Mechanism

The molecular mechanism of this compound involves the upregulation of telomerase activity, which leads to the elongation of telomeres . This process allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres, which are fundamentally involved in the aging process .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. It surpasses the Hayflick limit in a cell culture of human fetal fibroblast cells, extending their proliferative potential . This suggests that this compound may have a significant impact on the stability and degradation of cells over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in the regulation of glucose and lipid metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

Epitalon acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .

Properties

IUPAC Name

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOFRXDMYAPDF-WQYNNSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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